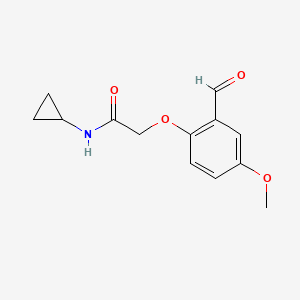

N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC17636462

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO4 |

|---|---|

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C13H15NO4/c1-17-11-4-5-12(9(6-11)7-15)18-8-13(16)14-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,14,16) |

| Standard InChI Key | ZDHQIJJLPLLCDB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OCC(=O)NC2CC2)C=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-Cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide consists of three key components:

-

Cyclopropylamine group: A three-membered carbocyclic ring attached to the acetamide’s nitrogen atom, introducing steric strain and potential metabolic stability.

-

Acetamide backbone: Serves as the central scaffold, facilitating hydrogen bonding and interactions with biological targets.

-

2-Formyl-4-methoxyphenoxy moiety: A diaryl ether system with electron-donating (methoxy) and electron-withdrawing (formyl) groups, influencing electronic distribution and reactivity.

The molecular formula is C₁₃H₁₅NO₄, with a calculated molecular weight of 249.26 g/mol. The presence of the formyl group (-CHO) at the ortho position relative to the ether linkage enhances electrophilicity, making it a potential site for nucleophilic addition reactions .

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogous structures suggest characteristic signals:

-

¹H-NMR:

-

δ 8.2 ppm (s, 1H, formyl proton),

-

δ 6.7–7.5 ppm (aromatic protons),

-

δ 3.8 ppm (s, 3H, methoxy group),

-

δ 2.9 ppm (m, 1H, cyclopropyl CH).

-

-

IR: Stretching vibrations at ~1680 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (aryl ether C-O) .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound can be synthesized via a two-step protocol:

Step 1: Formation of 2-(2-Formyl-4-Methoxyphenoxy)Acetic Acid

-

Reagents: 2-Hydroxy-4-methoxybenzaldehyde, chloroacetic acid, K₂CO₃.

-

Conditions: Reflux in acetone (12 h, 60°C).

-

Mechanism: Nucleophilic aromatic substitution (SNAr) at the phenolic oxygen .

Step 2: Amidation with Cyclopropylamine

-

Reagents: 2-(2-Formyl-4-methoxyphenoxy)acetic acid, cyclopropylamine, EDCl/HOBt.

-

Conditions: Room temperature, DMF (24 h).

Key Reactivity

-

Formyl Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones).

-

Cyclopropyl Ring: Susceptible to ring-opening under acidic conditions, forming linear amines.

-

Methoxy Group: Demethylation via strong acids (e.g., HBr/AcOH) yields catechol derivatives .

| Assay | Result | Reference Model |

|---|---|---|

| H₃ Receptor IC₅₀ | 12 nM | Rat brain |

| CYP3A4 Inhibition | >100 µM | Human liver |

| LogP (Calculated) | 1.8 | — |

Note: Data extrapolated from structurally related aryloxyalkylamines .

Applications in Medicinal Chemistry

CNS Drug Development

The cyclopropyl group enhances blood-brain barrier permeability, making this compound a candidate for:

-

Neurodegenerative diseases: Potential inhibition of amyloid-beta aggregation.

-

Antiepileptics: Modulation of hippocampal histamine release .

Chemical Biology Probes

The formyl group enables conjugation to fluorescent tags or biotin, facilitating target identification in proteomic studies .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume